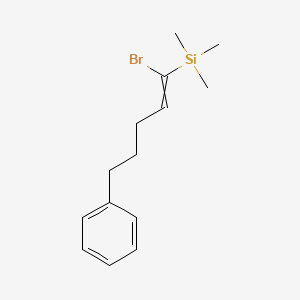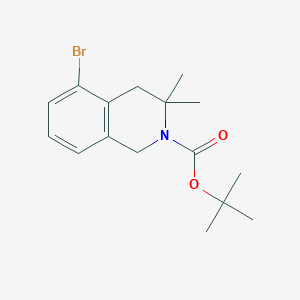
C17H29N3O6S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C17H29N3O6S is known as Biotin-PEG2-Acid. This compound is a derivative of biotin, a water-soluble B-vitamin, and is often used in biochemical applications due to its ability to bind strongly to avidin and streptavidin proteins. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and stability, making it a valuable tool in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-PEG2-Acid can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol. The synthesis typically begins with the activation of biotin, followed by the attachment of PEG through a series of chemical reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .
Industrial Production Methods
In an industrial setting, the production of Biotin-PEG2-Acid involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG2-Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The PEG moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with altered functional groups, while substitution reactions can introduce new chemical functionalities to the PEG chain .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG2-Acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: The compound is employed in protein labeling and purification due to its strong binding affinity to avidin and streptavidin.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Biotin-PEG2-Acid is utilized in the development of diagnostic assays and biosensors
Wirkmechanismus
The mechanism of action of Biotin-PEG2-Acid involves its ability to bind to avidin and streptavidin proteins with high affinity. This binding is facilitated by the biotin moiety, which interacts with the binding sites on these proteins. The PEG chain enhances the solubility and stability of the compound, allowing it to function effectively in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG3-Acid: Similar to Biotin-PEG2-Acid but with a longer PEG chain, providing increased solubility and flexibility.
Biotin-PEG4-Acid: Another variant with an even longer PEG chain, offering further enhancements in solubility and stability.
Uniqueness
Biotin-PEG2-Acid is unique due to its optimal balance between solubility and stability, making it suitable for a wide range of applications. The specific length of the PEG chain in Biotin-PEG2-Acid provides a balance that is not too short to limit solubility and not too long to cause steric hindrance .
Eigenschaften
Molekularformel |
C17H29N3O6S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
ethyl 1-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H29N3O6S/c1-3-26-17(23)14-6-8-18(9-7-14)15(21)4-5-16(22)19-10-12-20(13-11-19)27(2,24)25/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
RZUAQKDRGJMIDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)



![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)

![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)

